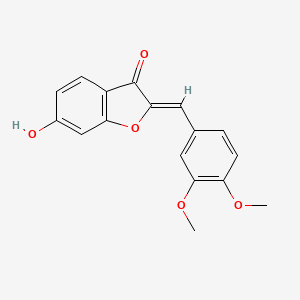
(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a chemical compound with the formula C₁₇H₁₄O₅ . It is also known as DMHF.
Molecular Structure Analysis
The molecular formula of this compound is C₁₇H₁₄O₅ . The average mass is 298.290 Da and the monoisotopic mass is 298.084137 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 531.2±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 83.7±3.0 kJ/mol . The flash point is 199.9±23.6 °C . The index of refraction is 1.661 . The molar refractivity is 81.4±0.3 cm³ . It has 5 H bond acceptors and 1 H bond donor . It has 3 freely rotating bonds . The polar surface area is 65 Ų . The polarizability is 32.3±0.5 10⁻²⁴ cm³ . The surface tension is 58.1±3.0 dyne/cm . The molar volume is 220.3±3.0 cm³ .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is structurally related to benzofuran derivatives. Research into similar compounds has led to the synthesis of various benzofuran and lignan derivatives with potential biological activities. For instance, new lignan and benzofuran derivatives have been identified in the roots of Leontopodium alpinum and L. leontopodioides, suggesting a potential for discovering novel compounds with this structural motif (Dobner et al., 2003).
Pharmacological Potential
- The benzofuran structure is a common motif in many natural products, which are often explored for their pharmacological potential. For example, compounds isolated from the mangrove endophytic fungus Nigrospora sp. exhibited moderate antitumor and antimicrobial activity (Xia et al., 2011). This suggests that derivatives of benzofuran, including the compound , may have similar bioactive properties.
Antioxidant Properties
- Arylbenzofurans, like the one you're inquiring about, have been studied for their antioxidant properties. A study on Morus mesozygia twigs identified new and known 2-arylbenzofurans showing significant antioxidant activities (Kapche et al., 2011). This indicates that this compound could also possess antioxidant capabilities.
Synthesis Methods
- Various synthetic methods have been developed to create benzofuran derivatives, which may be applicable to the synthesis of this compound. For instance, palladium-catalyzed synthesis methods have been used for the carbonylative intramolecular synthesis of benzofuran-2(3H)-ones (Li et al., 2017).
Spectroscopic Analysis
- The vibrational and electronic properties of related benzofuran derivatives have been studied using techniques like FT-IR, FT-Raman, and UV spectroscopy (Veeraiah et al., 2012). Such studies provide insights into the physical and chemical characteristics of these compounds, which can be crucial for their application in scientific research.
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCNWHJQXNUQE-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

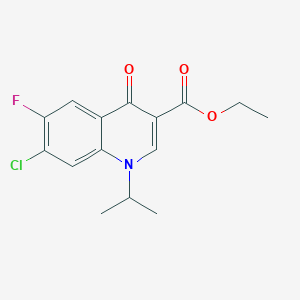
![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
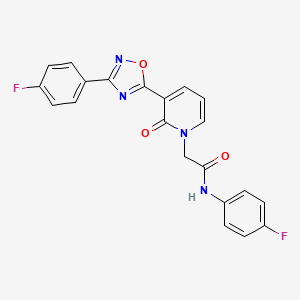
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
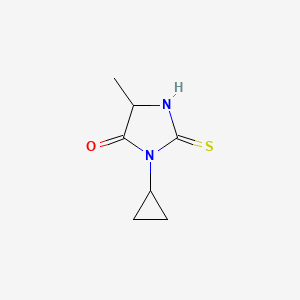

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)
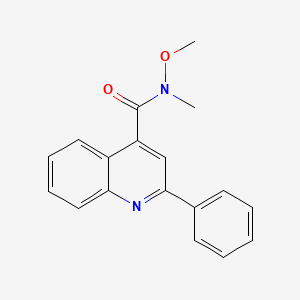
![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)
